molecular formula C14H18N4O B11806866 4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine

4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B11806866
M. Wt: 258.32 g/mol
InChI Key: KCBBIZJGPVLPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with a triazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with piperidine-4-carboxaldehyde under acidic conditions to form the triazole ring. This is followed by cyclization to form the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-yl)piperidine is unique due to the presence of both a triazole and a piperidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine

InChI

InChI=1S/C14H18N4O/c1-19-12-4-2-10(3-5-12)13-16-14(18-17-13)11-6-8-15-9-7-11/h2-5,11,15H,6-9H2,1H3,(H,16,17,18)

InChI Key

KCBBIZJGPVLPDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)C3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.